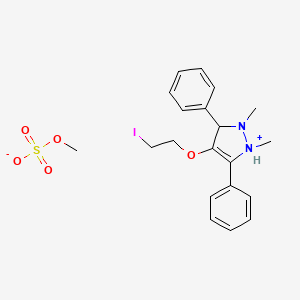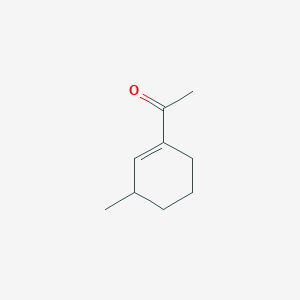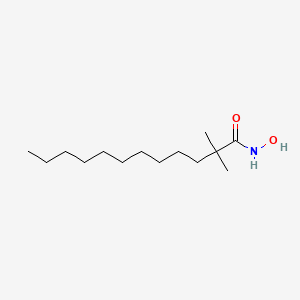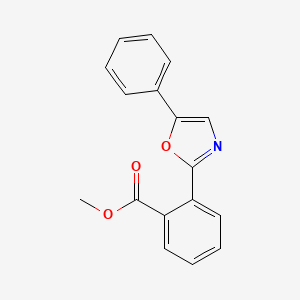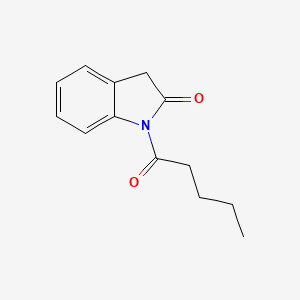
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring containing an oxygen atom, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 3,4-dibutoxyphenyl derivatives with 2,2,2-trichloroethyl precursors under specific conditions. Common methods include:
Epoxidation Reactions: Using peracids like m-chloroperbenzoic acid (m-CPBA) to convert alkenes to epoxides.
Halohydrin Formation: Reacting alkenes with halogens and then treating with a base to form the epoxide.
Industrial Production Methods
Industrial production may involve large-scale epoxidation processes using continuous flow reactors to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions may lead to the opening of the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Pharmaceuticals: Potential use in drug development due to its reactive epoxide group.
Materials Science: Used in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with a chloromethyl group.
Cyclohexene Oxide: An epoxide with a cyclohexyl group.
Uniqueness
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is unique due to the presence of both dibutoxyphenyl and trichloroethyl groups, which may impart specific reactivity and properties not found in other epoxides.
Eigenschaften
CAS-Nummer |
58993-50-3 |
|---|---|
Molekularformel |
C18H25Cl3O3 |
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
2-(3,4-dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C18H25Cl3O3/c1-3-5-9-22-15-8-7-14(11-16(15)23-10-6-4-2)17(13-24-17)12-18(19,20)21/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
XTEQVPZGURKJRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C2(CO2)CC(Cl)(Cl)Cl)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



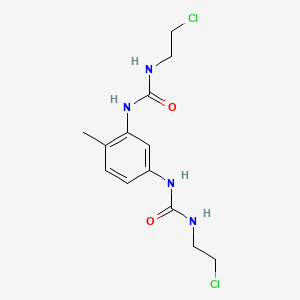
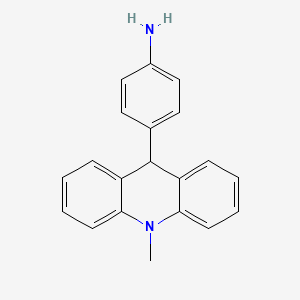
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
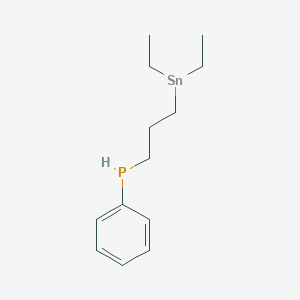
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
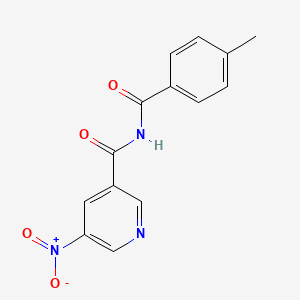
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
